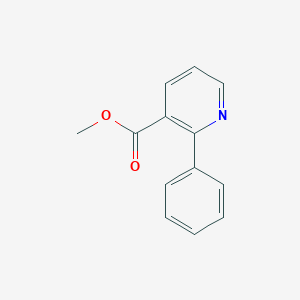

Methyl 2-phenylnicotinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-8-5-9-14-12(11)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUIFNXSOUKTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444370 | |

| Record name | Methyl 2-phenylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188797-88-8 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188797-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Structural Analysis of Methyl 2-phenylnicotinate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive structural analysis of Methyl 2-phenylnicotinate (CAS No: 188797-88-8), a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide synthesizes information from closely related analogs, proposes a viable synthetic route, and presents predicted spectroscopic profiles based on established chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the molecule's structural characteristics, guiding future experimental work, and facilitating its application in the synthesis of novel compounds.

Introduction

Methyl 2-phenylnicotinate, with the molecular formula C₁₃H₁₁NO₂, is an aromatic ester belonging to the pyridine family of compounds.[1] As a derivative of nicotinic acid, it is a versatile precursor for the synthesis of more complex molecules, including substituted pyridines and other heterocyclic systems.[1] The presence of both a phenyl group and a methyl nicotinate moiety suggests potential applications in areas where these functional groups are known to be active, such as in the development of antifungal agents and other biologically active compounds.[1] A detailed understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships and for the rational design of new molecules.

This guide presents a proposed synthesis, a predictive analysis of its spectroscopic properties, and a discussion of its structural features based on computational studies of analogous compounds.

Proposed Synthesis of Methyl 2-phenylnicotinate

A plausible and efficient method for the synthesis of Methyl 2-phenylnicotinate is the Suzuki-Miyaura cross-coupling reaction. This widely used method for the formation of C-C bonds is well-suited for coupling a phenyl group to the pyridine ring. The proposed reaction scheme starts with a commercially available halogenated nicotinate, such as Methyl 2-chloronicotinate, and couples it with phenylboronic acid in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried round-bottom flask, add Methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

-

Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Structural Analysis

While experimental crystallographic data for Methyl 2-phenylnicotinate is not publicly available, its structural parameters can be inferred from computational studies on closely related molecules, such as 2-phenylpyridine and its derivatives.[2][3]

Predicted Molecular Geometry

The molecule is expected to be largely planar, with some degree of torsion between the phenyl and pyridine rings. The dihedral angle between the two rings is a key structural parameter that influences the molecule's conjugation and overall shape. In related phenyl-pyridine structures, this angle can vary depending on the substitution pattern and crystal packing forces.[3]

Predicted Bond Lengths and Angles

Based on DFT calculations of similar structures, the bond lengths and angles are expected to be within the typical ranges for sp²-hybridized carbon and nitrogen atoms.

| Bond/Angle | Predicted Value Range | Justification |

| Bond Lengths (Å) | ||

| C-C (Pyridine ring) | 1.38 - 1.40 | Typical aromatic C-C bond lengths. |

| C-N (Pyridine ring) | 1.33 - 1.35 | Characteristic C-N bond lengths in pyridine. |

| C-C (Phenyl ring) | 1.39 - 1.41 | Standard aromatic C-C bond lengths. |

| C-C (Inter-ring) | 1.48 - 1.50 | Single bond connecting the two aromatic rings. |

| C=O (Ester) | 1.20 - 1.22 | Typical carbonyl double bond length. |

| C-O (Ester) | 1.33 - 1.36 | Single bond between the carbonyl carbon and the ester oxygen. |

| O-CH₃ (Ester) | 1.43 - 1.45 | Single bond between the ester oxygen and the methyl carbon. |

| Bond Angles (°) | ||

| C-N-C (Pyridine ring) | ~117 - 119 | Typical angle for nitrogen in a six-membered aromatic ring. |

| C-C-C (Pyridine & Phenyl) | ~118 - 122 | Standard angles for sp²-hybridized carbons in aromatic rings. |

| C-C-C (Inter-ring) | ~120 | Reflects the sp²-hybridization of the connected carbon atoms. |

| O=C-O (Ester) | ~123 - 126 | Characteristic angle for an sp²-hybridized carbonyl carbon in an ester. |

| C-O-CH₃ (Ester) | ~115 - 118 | Typical angle for the sp³-hybridized oxygen in an ester. |

| Dihedral Angle (°) | ||

| Phenyl-Pyridine | 20 - 40 | The free rotation is hindered by steric interactions, leading to a non-coplanar arrangement. The exact angle depends on the solid-state packing or solvent environment. |

Table 1: Predicted Structural Parameters for Methyl 2-phenylnicotinate based on computational data of analogous compounds.

Spectroscopic Profile (Predicted)

The following sections outline the expected spectroscopic data for Methyl 2-phenylnicotinate, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet of doublets | 1H | H6 (Pyridine ring) |

| ~7.8 - 8.0 | Doublet of doublets | 1H | H4 (Pyridine ring) |

| ~7.3 - 7.6 | Multiplet | 6H | H5 (Pyridine ring) and Phenyl protons |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ (Ester methyl) |

Table 2: Predicted ¹H NMR Data for Methyl 2-phenylnicotinate (in CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C=O (Ester carbonyl) |

| ~155 - 158 | C2 (Pyridine ring, attached to phenyl) |

| ~148 - 152 | C6 (Pyridine ring) |

| ~135 - 140 | C4 (Pyridine ring) and C-ipso (Phenyl) |

| ~128 - 132 | C-ortho, C-meta, C-para (Phenyl) |

| ~122 - 125 | C3 & C5 (Pyridine ring) |

| ~52 - 54 | -OCH₃ (Ester methyl) |

Table 3: Predicted ¹³C NMR Data for Methyl 2-phenylnicotinate (in CDCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 - 1740 | Strong | C=O stretch (Ester) |

| ~1600 - 1450 | Medium | C=C and C=N stretches (Aromatic rings) |

| ~1300 - 1100 | Strong | C-O stretch (Ester) |

Table 4: Predicted IR Absorption Bands for Methyl 2-phenylnicotinate.

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| ~213.08 | [M]⁺, Molecular ion peak (for C₁₃H₁₁NO₂) |

| ~182 | [M - OCH₃]⁺, Loss of the methoxy group |

| ~154 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |

| ~77 | [C₆H₅]⁺, Phenyl fragment |

Table 5: Predicted Key Fragments in the Mass Spectrum of Methyl 2-phenylnicotinate.

Experimental Workflow for Structural Elucidation

The comprehensive structural analysis of a newly synthesized compound like Methyl 2-phenylnicotinate follows a logical workflow to confirm its identity and purity.

Biological Context and Potential Applications

Nicotinic acid and its derivatives are known to exhibit a range of biological activities. While the specific biological profile of Methyl 2-phenylnicotinate is not extensively studied, its structural motifs suggest potential areas of interest. The pyridine ring is a common scaffold in many pharmaceuticals, and phenyl-substituted heterocycles are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The weak antifungal activity reported for Methyl 2-phenylnicotinate warrants further investigation.[1] Derivatives of nicotinic acid are also known to interact with nicotinic acetylcholine receptors and other biological targets. Future research could focus on screening Methyl 2-phenylnicotinate and its analogs against a panel of enzymes and receptors to uncover novel therapeutic applications.

Conclusion

This technical guide has provided a detailed, albeit predictive, structural analysis of Methyl 2-phenylnicotinate. A plausible synthetic route via Suzuki-Miyaura coupling has been proposed, along with a comprehensive set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on the analysis of structurally related compounds. The key structural features, including bond lengths, bond angles, and the inter-ring dihedral angle, have been discussed in the context of computational studies of similar molecules. While direct experimental data remains to be reported, this guide offers a solid foundation for researchers working with this compound, enabling them to anticipate its properties and design experiments for its synthesis and characterization. Further experimental work, particularly single-crystal X-ray diffraction, is encouraged to validate and refine the structural model presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-phenylnicotinate, a valuable pyridine derivative for pharmaceutical research and development. The primary synthetic pathway detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document includes a detailed experimental protocol, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of Methyl 2-phenylnicotinate is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide, in this case, a substituted pyridine, with an arylboronic acid. The key transformation involves the coupling of Methyl 2-chloronicotinate with phenylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme

The overall reaction is as follows:

Caption: General scheme for the Suzuki-Miyaura synthesis of Methyl 2-phenylnicotinate.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of Methyl 2-phenylnicotinate.

Materials:

-

Methyl 2-chloronicotinate

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) to the flask.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-phenylnicotinate.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Methyl 2-phenylnicotinate.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | Methyl 2-chloronicotinate | N/A |

| Coupling Partner | Phenylboronic acid | N/A |

| Catalyst | Palladium-based | N/A |

| Base | Carbonate salt | N/A |

| Solvent | Toluene/Water or Dioxane/Water | N/A |

| Temperature | 80-100 °C | N/A |

| Reaction Time | 4-12 hours | N/A |

| Yield | 57% |

Table 2: Physicochemical and Spectroscopic Data of Methyl 2-phenylnicotinate

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | Red oil | |

| CAS Number | 188797-88-8 | [1] |

Table 3: ¹H NMR Spectroscopic Data for Methyl 2-phenylnicotinate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| 8.79 | dd | 4.8, 1.6 | 1H | Pyridine H-6 | |

| 8.11 | dd | 7.6, 1.6 | 1H | Pyridine H-4 | |

| 7.54 | m | - | 2H | Phenyl H | |

| 7.44 | m | - | 3H | Phenyl H | |

| 7.34 | q | 4.8 | 1H | Pyridine H-5 | |

| 3.70 | s | - | 3H | -OCH₃ | |

| Spectra recorded in CDCl₃ at 400 MHz. |

Table 4: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-phenylnicotinate

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~158 | Pyridine C-2 |

| ~152 | Pyridine C-6 |

| ~138 | Phenyl C-1 (ipso) |

| ~137 | Pyridine C-4 |

| ~129 | Phenyl C-3, C-5 |

| ~128.5 | Phenyl C-2, C-6 |

| ~128 | Phenyl C-4 |

| ~123 | Pyridine C-5 |

| ~122 | Pyridine C-3 |

| ~52 | -OCH₃ |

| Predicted values are based on computational models and data from analogous structures. |

Table 5: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Predicted Peaks/Fragments | Interpretation |

| IR (cm⁻¹) | ~3060, ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) | |

| ~1725 | C=O stretch (ester) | |

| ~1580, ~1470 | C=C stretch (aromatic rings) | |

| ~1280, ~1120 | C-O stretch (ester) | |

| MS (m/z) | 213 | [M]⁺ (Molecular ion) |

| 182 | [M - OCH₃]⁺ | |

| 154 | [M - COOCH₃]⁺ | |

| 77 | [C₆H₅]⁺ | |

| Predicted values are based on typical fragmentation patterns and characteristic absorption frequencies. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-phenylnicotinate.

Caption: Experimental workflow for the synthesis of Methyl 2-phenylnicotinate.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenylnicotinate, a pyridine derivative with the chemical formula C₁₃H₁₁NO₂, is a compound of interest in medicinal chemistry and drug development. Its structural motif, featuring a phenyl group attached to the pyridine ring, is found in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-phenylnicotinate, outlines standard experimental protocols for their determination, and presents a plausible synthetic route. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted values and information from structurally related analogs to provide a broader understanding of its chemical nature.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and drug development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for Methyl 2-phenylnicotinate are summarized below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| IUPAC Name | methyl 2-phenylpyridine-3-carboxylate | [1] |

| CAS Number | 188797-88-8 | [1] |

| Physical State | Colorless liquid (predicted) | [2] |

| Odor | Slightly sweet (predicted) | [2] |

Quantitative Physicochemical Data

| Property | Value (Methyl 2-phenylnicotinate) | Notes |

| Melting Point | Data not available | The related compound, 2-phenylnicotinic acid, is a solid.[3] |

| Boiling Point | Data not available | The analogous compound, Methyl 2-methylnicotinate, has a boiling point of 102-104 °C at 10 mmHg.[4] |

| Solubility | Data not available | Predicted to be soluble in most organic solvents and insoluble in water.[2] |

| logP (octanol/water) | 2.5352 (calculated) | [1] |

| pKa | Data not available | The pKa of related pyridine derivatives can be determined experimentally.[5][6] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų (calculated) | [1] |

Potential Biological and Pharmacological Activity

While direct biological studies on Methyl 2-phenylnicotinate are limited, the broader class of nicotinic acid and its derivatives, particularly those with aryl substitutions, has been the subject of significant research. These studies suggest a range of potential pharmacological activities.

-

Analgesic and Anti-inflammatory Properties: Derivatives of 2-substituted phenylnicotinic acid have shown notable analgesic and anti-inflammatory activities.

-

Antihistamine and Antiviral Potential: Methyl 2-phenylnicotinate derivatives are being explored as intermediates for second-generation antihistamines with low central nervous system penetration. Additionally, the 2-phenylnicotinate framework is being investigated for the development of multitarget antiviral compounds.

-

Enzyme Inhibition: Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders, is a potential target for inhibitors derived from nicotinamide-like structures.

It is important to note that these are potential areas of investigation, and the specific biological activity of Methyl 2-phenylnicotinate would require dedicated experimental evaluation.

Synthesis and Experimental Workflows

The synthesis of Methyl 2-phenylnicotinate can be achieved through various organic chemistry methodologies. A highly plausible and widely used method for the formation of the biaryl bond in this compound is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of Methyl 2-phenylnicotinate, this would involve the reaction of a methyl 2-halonicotinate (e.g., methyl 2-chloronicotinate) with phenylboronic acid.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy Methyl 2-phenylnicotinate | 188797-88-8 [smolecule.com]

- 3. 2-Phenylnicotinic acid | 33421-39-5 [sigmaaldrich.com]

- 4. 65719-09-7 CAS MSDS (Methyl 2-methylnicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide to Methyl 2-phenylnicotinate (CAS: 188797-88-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-phenylnicotinate, a pyridine derivative with the CAS number 188797-88-8, is a versatile building block in organic synthesis and a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities, with a focus on its anti-inflammatory, analgesic, and antifungal potential. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a discussion of its potential mechanism of action involving the prostaglandin signaling pathway. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Methyl 2-phenylnicotinate is an organic compound belonging to the pyridine family. It is a derivative of nicotinic acid where the carboxylic acid is esterified with methanol, and a phenyl group is substituted at the 2-position of the pyridine ring.[1]

| Property | Value | Source |

| CAS Number | 188797-88-8 | [2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| IUPAC Name | methyl 2-phenylpyridine-3-carboxylate | [2] |

| Synonyms | Methyl 2-phenylnicotinate, 2-Phenylnicotinic acid methyl ester | [3][4] |

| Appearance | Colorless liquid (reported) | [1] |

| Odor | Slightly sweet (reported) | [1] |

| Purity | Typically >95% (commercially available) | [2][5] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Synthesis of Methyl 2-phenylnicotinate

The synthesis of Methyl 2-phenylnicotinate typically involves the formation of a carbon-carbon bond between a pyridine ring and a phenyl group. The most common and effective methods for this transformation are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Ullmann reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of Methyl 2-phenylnicotinate, this would involve the reaction of a methyl 2-halonicotinate with phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine methyl 2-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), to the flask.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reaction: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 2-phenylnicotinate.

-

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is also highly effective for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis via Negishi Coupling

-

Preparation of Organozinc Reagent:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, add a solution of zinc chloride (ZnCl₂) in anhydrous THF dropwise at 0°C.

-

Stir the mixture at room temperature for 1-2 hours to form the phenylzinc chloride reagent.

-

-

Coupling Reaction:

-

In a separate Schlenk flask, dissolve methyl 2-chloronicotinate and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in anhydrous THF.

-

Add the freshly prepared phenylzinc chloride solution to the flask via cannula.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Biological Activity

Derivatives of nicotinic acid are known to possess a range of biological activities. Methyl 2-phenylnicotinate has been investigated for its potential as an anti-inflammatory, analgesic, and antifungal agent.[1]

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of nicotinic acid derivatives. These activities are often evaluated using standard in vivo models.

Illustrative In Vivo Anti-inflammatory and Analgesic Data for 2-Phenylnicotinic Acid Derivatives

| Assay | Test Compound | Dose | % Inhibition | Reference Compound | % Inhibition | Source |

| Carrageenan-induced Paw Edema | 2-(2-Bromophenyl)nicotinic acid | 25 mg/kg | 68.3 ± 5.5 | Mefenamic acid | 75.1 ± 6.8 | [1] |

| Acetic Acid-induced Writhing | 2-(2-Bromophenyl)nicotinic acid | 25 mg/kg | 73.7 ± 6.2 | Mefenamic acid | 72.4 ± 4.6 | [1] |

Note: Data presented is for a structurally related compound and serves as an illustration of the potential activity of this class of molecules.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

-

Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Procedure:

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of Methyl 2-phenylnicotinate.

-

Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induce inflammation by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

-

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animals: Swiss albino mice (20-25 g) are commonly used.

-

Procedure:

-

Group the animals as described for the paw edema assay.

-

Administer the test compound or a standard analgesic (e.g., aspirin or diclofenac sodium) 30-60 minutes before the induction of writhing.

-

Induce visceral pain by intraperitoneal injection of a 0.6% v/v solution of acetic acid.

-

Immediately after the injection, place each mouse in an individual observation cage.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.

-

Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the control group.

-

Antifungal Activity

Pyridine derivatives have been explored for their antifungal properties. The potential antifungal activity of Methyl 2-phenylnicotinate can be evaluated using in vitro assays against various fungal strains.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

-

Fungal Strains: Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Media: Prepare RPMI-1640 medium buffered with MOPS.

-

Procedure:

-

Prepare a stock solution of Methyl 2-phenylnicotinate in a suitable solvent like DMSO.

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include a positive control (a known antifungal agent like fluconazole), a negative control (no drug), and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

-

Mechanism of Action

The vasodilatory and some of the anti-inflammatory effects of nicotinic acid and its derivatives are believed to be mediated by the release of prostaglandin D2 (PGD2).[6] PGD2 is a lipid mediator that plays a role in various physiological and pathological processes, including inflammation and vasodilation.

Proposed Signaling Pathway for Vasodilation

Methyl 2-phenylnicotinate, upon topical application or systemic administration, is thought to interact with receptors on certain cells (e.g., Langerhans cells in the skin), leading to the activation of cyclooxygenase (COX) enzymes. COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then isomerized to PGD2 by PGD2 synthase. PGD2 subsequently binds to its receptors (DP1 and DP2/CRTH2) on vascular smooth muscle cells, initiating a signaling cascade that results in vasodilation.

Conclusion

Methyl 2-phenylnicotinate is a compound with significant potential in both synthetic chemistry and pharmacology. The synthetic routes, particularly those employing palladium-catalyzed cross-coupling reactions, offer efficient and versatile methods for its preparation. The preliminary evidence for its anti-inflammatory, analgesic, and antifungal activities warrants further investigation. A deeper understanding of its mechanism of action, particularly its interaction with the prostaglandin signaling pathway, will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of Methyl 2-phenylnicotinate.

References

The Discovery and Evolution of Nicotinic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a long and multifaceted history, from its initial synthesis in the 19th century to its recognition as an essential vitamin and later as a potent lipid-lowering agent. The therapeutic application of nicotinic acid, however, has been hampered by its characteristic side effect of cutaneous flushing. This has led to the exploration and development of various nicotinic acid esters, designed to mitigate this adverse effect while retaining the beneficial pharmacological properties of the parent compound. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of nicotinic acid esters, detailing their synthesis, mechanisms of action, and clinical evaluation.

A Historical Overview of Nicotinic Acid

The journey of nicotinic acid began in 1867 when it was first synthesized by the oxidative degradation of nicotine with potassium chromate and sulfuric acid, a process that also gave the compound its name.[1] Initially, its biological significance was unknown. It wasn't until the early 20th century that the crucial role of a dietary factor in preventing the disease pellagra, then rampant in the southern United States, was elucidated. Through the pioneering work of Dr. Joseph Goldberger, pellagra was identified as a nutritional deficiency.[2][3] In 1937, Conrad Elvehjem and his team at the University of Wisconsin-Madison isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid.[2][4][5] This discovery led to the fortification of grain products with nicotinic acid, effectively eradicating pellagra as a major public health issue.[2]

A new chapter in the history of nicotinic acid began in 1955 when Canadian pathologist Rudolf Altschul discovered that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels.[6][7] This serendipitous finding established nicotinic acid as the first orally active lipid-lowering drug.[8]

The Rationale for Nicotinic Acid Esters: The Flushing Problem

Despite its efficacy as a broad-spectrum lipid-modifying agent, the clinical use of nicotinic acid has been limited by a prominent and often poorly tolerated side effect: cutaneous vasodilation, commonly known as flushing.[9][10] This reaction, characterized by redness, warmth, and itching of the skin, is mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[2][10][11] This activation triggers the synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[10][12][13]

To address this challenge, researchers began to explore chemical modifications of the nicotinic acid molecule, leading to the development of nicotinic acid esters. The primary hypothesis was that by creating prodrugs that slowly release nicotinic acid in the body, the rapid spike in plasma concentration that triggers the flushing response could be avoided, while still delivering a therapeutically effective dose.[7][14]

Key Nicotinic Acid Esters: A Developmental Timeline

Early Topical Esters

Simple alkyl esters of nicotinic acid, such as methyl, ethyl, and benzyl nicotinate, were among the first to be synthesized and investigated. These esters are primarily used in topical formulations for their rubefacient and vasodilatory properties, inducing localized erythema and increased blood flow.[15]

Inositol Nicotinate (Inositol Hexanicotinate)

Inositol nicotinate, the hexanicotinic acid ester of meso-inositol, was developed as a "no-flush" oral formulation of niacin.[16] The rationale behind this compound is its slow hydrolysis in the body, gradually releasing both nicotinic acid and inositol.[17] This slow release is intended to circumvent the rapid increase in nicotinic acid plasma levels that causes flushing.[16] Clinical studies have investigated its efficacy in treating hyperlipidemia and peripheral vascular diseases like Raynaud's phenomenon and intermittent claudication.[5]

Pentaerythritol Tetranicotinate (Niceritrol)

Pentaerythritol tetranicotinate is another ester prodrug designed for the sustained release of nicotinic acid. It consists of four nicotinic acid molecules esterified to a central pentaerythritol core.[1][17] In the gastrointestinal tract, it is enzymatically hydrolyzed, releasing nicotinic acid for absorption.[18] This gradual release profile is intended to reduce the incidence of flushing.[1]

Xanthinol Nicotinate

Xanthinol nicotinate is a salt of xanthinol and nicotinic acid.[4][6] It combines the vasodilatory properties of nicotinic acid with those of xanthinol, a theophylline derivative.[2][4] It is primarily used for the treatment of peripheral and cerebral vascular disorders.[1][2]

Synthesis of Nicotinic Acid Esters

The synthesis of nicotinic acid esters generally involves standard esterification reactions. Common methods include:

-

Reaction of Nicotinic Acid with an Alcohol: This can be achieved by direct esterification in the presence of an acid catalyst, such as sulfuric acid.

-

Reaction of Nicotinoyl Chloride with an Alcohol: Nicotinic acid can be converted to its more reactive acid chloride, nicotinoyl chloride, using reagents like thionyl chloride. The nicotinoyl chloride is then reacted with the desired alcohol to form the ester.[1]

-

Reaction with an Alkali Carbonate: In some cases, the alkali salt of nicotinic acid is first formed by reacting it with an alkali carbonate, which is then reacted with a suitable alkyl halide.

Experimental Protocols

Synthesis of Xanthinol Nicotinate

A one-pot synthesis method for (R)-(-)-xanthinol nicotinate has been described using (S)-(chloromethyl)oxirane as a chiral synthon. The process involves the reaction of (S)-(chloromethyl)oxirane with theophylline hydrate in the presence of pyridine and 2-propanol. This is followed by the addition of 2-(methylamino)ethanol and subsequent reaction with nicotinic acid to yield the final product.[4]

Clinical Evaluation of Inositol Nicotinate in Dyslipidemia

A typical clinical trial protocol to evaluate the efficacy and safety of inositol nicotinate would involve the following:

-

Study Population: Patients with diagnosed dyslipidemia (e.g., elevated LDL-C and/or triglycerides, low HDL-C).

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: Oral administration of inositol nicotinate at a specified daily dose (e.g., 2 grams/day) for a defined period (e.g., 12 weeks).

-

Primary Endpoints: Changes in lipid profile parameters (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

-

Secondary Endpoints: Assessment of adverse events, particularly the incidence and severity of flushing, and monitoring of liver function tests.

-

Data Analysis: Statistical comparison of the changes in lipid parameters between the inositol nicotinate and placebo groups.[3][19]

Quantitative Data

| Compound/Formulation | Daily Dose | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides | Reference |

| Inositol Nicotinate | 2 g | ↓ 7.97 | ↓ 12.48 | ↑ 9.84 | ↓ 18.49 | [3] |

| Extended-Release Niacin | 1.5 g | ↓ 11 | ↓ 18 | ↑ 12 | ↓ 9 | [20] |

Signaling Pathways

GPR109A Signaling Pathway

Nicotinic acid and its esters (after hydrolysis) exert their primary lipid-lowering effects through the activation of the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi).

Caption: GPR109A signaling cascade leading to inhibition of lipolysis.

Prostaglandin-Mediated Flushing Pathway

The flushing side effect is also initiated by GPR109A activation but involves a distinct downstream pathway in skin cells.

Caption: Prostaglandin pathway mediating nicotinic acid-induced flushing.

Conclusion

The development of nicotinic acid esters represents a significant effort to optimize the therapeutic potential of a long-established drug. By creating prodrugs that provide a slower, more sustained release of nicotinic acid, the incidence and severity of the characteristic flushing side effect can be reduced, potentially improving patient compliance and the overall clinical utility of this important class of lipid-modifying agents. Further research into novel ester derivatives and formulations continues to be an active area of investigation, with the goal of maximizing the beneficial effects of nicotinic acid on the lipid profile while minimizing its adverse effects.

References

- 1. What is the mechanism of Pentaerithrityl Tetranitrate? [synapse.patsnap.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 8. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. CN102134241B - Synthesis method of xanthinol nicotinate - Google Patents [patents.google.com]

- 16. No-Flush Niacin for the Treatment of Hyperlipidemia [medscape.com]

- 17. Pentaerythritol Tetranitrate | C5H8N4O12 | CID 6518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The behavior of pentaerythritol tetranicotinate in rat gastrointestinal tract as a prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Slow-release niacin backed for lowering cholesterol, finds Lonza study [nutraingredients.com]

Methyl 2-phenylnicotinate: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylnicotinate, with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a phenyl group at the 2-position of the pyridine ring and a methyl ester at the 3-position, presents a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive review of the currently available scientific literature on methyl 2-phenylnicotinate, focusing on its synthesis, chemical properties, and reported biological activities.

Physicochemical Properties

A summary of the basic physicochemical properties of methyl 2-phenylnicotinate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 188797-88-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of methyl 2-phenylnicotinate are not extensively reported in the publicly available scientific literature. General synthetic strategies for 2-aryl-nicotinic acid esters often involve cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, which couple a halogenated nicotinic acid ester with a phenylboronic acid, organozinc, or organotin reagent, respectively. Another potential route is the Hantzsch pyridine synthesis, although specific conditions for this target molecule are not readily found.

Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for methyl 2-phenylnicotinate is not widely available in public databases. The characterization of related compounds, such as ethyl 2-methyl-6-phenylpyridine-3-carboxylate, has been described and involves standard analytical techniques.[2] For instance, the structure of 2-methyl-5-nitro-6-phenylnicotinohydrazide, a derivative, has been elucidated using ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4]

Potential Biological Activities

While direct biological studies on methyl 2-phenylnicotinate are limited, research on related 2-phenylnicotinic acid derivatives suggests potential therapeutic applications.

Antifungal Activity

Derivatives of nicotinamide have been investigated for their antifungal properties. For example, a study on 2-substituted nicotinamide derivatives identified compounds with potent activity against Candida albicans.[5][6][7] The structure-activity relationship (SAR) studies in these series highlight the importance of the substituent at the 2-position of the pyridine ring for antifungal efficacy. While not directly testing methyl 2-phenylnicotinate, these findings suggest that the 2-phenylnicotinate scaffold could be a valuable starting point for the design of novel antifungal agents.

Anti-inflammatory Properties

Nicotinic acid and its derivatives are known to possess anti-inflammatory properties.[8][9][10][11] The mechanism of action is often linked to the modulation of inflammatory mediators. Although no specific anti-inflammatory data for methyl 2-phenylnicotinate has been found, its structural similarity to other nicotinic acid derivatives suggests that it may exhibit similar activities.

Experimental Protocols

Due to the limited availability of specific experimental data for methyl 2-phenylnicotinate, the following sections provide generalized protocols for the synthesis and biological evaluation of related nicotinic acid derivatives. These can serve as a starting point for the development of specific methods for the target compound.

General Synthesis Workflow for 2-Aryl Nicotinic Acid Esters (Illustrative)

The synthesis of 2-aryl nicotinic acid esters can be conceptually approached through a cross-coupling reaction. The following diagram illustrates a general workflow for a Suzuki coupling approach.

Caption: General workflow for the synthesis of Methyl 2-phenylnicotinate via Suzuki coupling.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies on nicotinamide derivatives and can be used to assess the antifungal activity of methyl 2-phenylnicotinate.[5]

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: A stock solution of methyl 2-phenylnicotinate in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are then made in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

The workflow for this experimental protocol can be visualized as follows:

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 1702-14-3 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 9. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Methyl 2-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data for Methyl 2-phenylnicotinate (CAS No. 188797-88-8). The structural elucidation of this compound, which has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This document details the predicted spectroscopic data for Methyl 2-phenylnicotinate and outlines the standard experimental protocols for acquiring such spectra, ensuring a foundational reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1.1. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the electronic environment of each proton within the molecule. The predicted chemical shifts for Methyl 2-phenylnicotinate are summarized below.

Table 1: Predicted ¹H NMR Data for Methyl 2-phenylnicotinate in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | 7.50 - 7.60 | Multiplet | 2H |

| Phenyl-H (meta, para) | 7.35 - 7.45 | Multiplet | 3H |

| Pyridine-H4 | 8.15 - 8.25 | Doublet of Doublets | 1H |

| Pyridine-H5 | 7.20 - 7.30 | Doublet of Doublets | 1H |

| Pyridine-H6 | 8.65 - 8.75 | Doublet of Doublets | 1H |

| -OCH₃ (Ester Methyl) | 3.80 - 3.90 | Singlet | 3H |

1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for Methyl 2-phenylnicotinate in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52 - 53 |

| Pyridine-C3 | 125 - 127 |

| Pyridine-C5 | 128 - 130 |

| Phenyl-C (para) | 128 - 130 |

| Phenyl-C (ortho, meta) | 129 - 131 |

| Pyridine-C4 | 135 - 137 |

| Phenyl-C (ipso) | 138 - 140 |

| Pyridine-C6 | 150 - 152 |

| Pyridine-C2 | 158 - 160 |

| C=O (Ester Carbonyl) | 168 - 170 |

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-phenylnicotinate in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to singlets for each carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Methyl 2-phenylnicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1725 | Strong | C=O Stretch (Ester) |

| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic Rings) |

| 1300 - 1100 | Strong | C-O Stretch (Ester) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

2.1. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation: The sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a disc.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-phenylnicotinate

| m/z | Predicted Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 182 | [M - OCH₃]⁺ |

| 154 | [M - COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

3.1. Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS that usually keeps the molecular ion intact.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural determination of Methyl 2-phenylnicotinate.

References

The Evolving Landscape of Phenyl-Substituted Nicotinates: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a core scaffold in numerous bioactive molecules, continues to be a focal point of medicinal chemistry. Among its myriad derivatives, phenyl-substituted nicotinates and related compounds have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential therapeutic applications. We will delve into their anti-inflammatory, analgesic, antimicrobial, and anticancer properties, as well as their interactions with key biological targets. This guide adheres to stringent data presentation and visualization standards to facilitate clear comprehension and further research in this promising field.

Quantitative Analysis of Biological Activities

To provide a clear comparative overview, the following tables summarize the quantitative data on the biological activities of various phenyl-substituted nicotinates and their derivatives.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound ID | Phenyl Substitution | Assay | Result | Reference Compound | Result (Reference) |

| 4c | 2-Bromo | Acetic Acid-Induced Writhing (Analgesic) | 73.7 ± 6.2% inhibition | Mefenamic Acid | 72.4 ± 4.6% inhibition |

| 4a | 2-Bromo | Acetic Acid-Induced Writhing (Analgesic) | 61.7 ± 4.8% inhibition | Mefenamic Acid | 72.4 ± 4.6% inhibition |

| 4d | 2-Bromo | Acetic Acid-Induced Writhing (Analgesic) | Significant inhibition | Mefenamic Acid | - |

| 4f | - | Carrageenan-Induced Paw Edema (Anti-inflammatory) | Potent activity comparable to references | Celecoxib, Diclofenac, Indomethacin | - |

| 4h | - | Nitrite Inhibition (Anti-inflammatory) | Potent activity (MTT result: 86.109 ± 0.51) | Ibuprofen | - |

| 5b | - | Nitrite Inhibition (Anti-inflammatory) | Potent activity (MTT result: 119.084 ± 0.09) | Ibuprofen | - |

Table 2: Antimicrobial and Antifungal Activity

| Compound ID | Phenyl/Other Substitution | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 16g | Isopropyl and Amino | Candida albicans SC5314 | 0.25 | Fluconazole | ~0.25 |

| 16g | Isopropyl and Amino | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | Fluconazole | >64 |

| 4f | 5,6-dichloro on pyridine, thiophene ring substitution | Pseudoperonospora cubensis (CDM) | EC50 = 1.96 | Diflumetorim | EC50 = 21.44 |

| 4a | 5,6-dichloro on pyridine, thiophene ring substitution | Pseudoperonospora cubensis (CDM) | EC50 = 4.69 | Flumorph | EC50 = 7.55 |

Table 3: Antiproliferative and Cytotoxic Activity

| Compound ID | Phenyl/Other Substitution | Cell Line | GI50 (µM) |

| 4e | - | NCI-60 Panel | 0.83 |

Table 4: Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity

| Compound ID | Phenyl Substitution | Receptor Subtype | Kᵢ (nM) | IC₅₀ (µM) |

| 3a | Phenyl on bipyridine core | α3β4 | 123 | 20 ± 1 |

| 3a | Phenyl on bipyridine core | α4β2 | >100,000 | No significant activity |

| 3a | Phenyl on bipyridine core | α7 | >100,000 | No significant activity |

Table 5: GPR109A Receptor Agonist Activity

| Compound | EC₅₀ |

| Niacin (Nicotinic Acid) | ~100 nM[1] |

| β-hydroxybutyrate (β-HB) | 700-800 µM[2][3] |

| Butyrate | ~1.6 mM[2] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of phenyl-substituted nicotinates.

Synthesis of 2-(2-Bromophenylamino)nicotinic Acid Derivatives[4]

A representative synthetic protocol for the generation of 2-substituted phenyl derivatives of nicotinic acid is the reaction of 2-chloronicotinic acid with a substituted aniline.[4]

Materials and Reagents:

-

2-Chloronicotinic acid

-

2-Bromoaniline

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Hydrazine hydrate

Procedure:

-

Esterification: To a solution of 2-(2-bromophenylamino)nicotinic acid (10 mmol) in absolute ethanol (30 mL), concentrated H₂SO₄ (1 mL) is added. The mixture is refluxed for 8-12 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the ethyl ester.[5]

-

Hydrazide Formation: The synthesized ethyl ester (e.g., Ethyl 2-(2-bromophenylamino)nicotinate) is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for a specified period. Upon cooling, the resulting crystalline solid (nicotinohydrazide) is filtered and washed with ethanol.[5]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of novel compounds.

Materials and Reagents:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds and reference drug (e.g., Indomethacin, Mefenamic Acid)

-

Vehicle (e.g., 1% sodium carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.

-

Animals are divided into groups: control (vehicle), reference drug, and test compound groups (various doses).

-

The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each animal.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test[6]

This test evaluates the peripheral analgesic activity of a compound.

Materials and Reagents:

-

Swiss albino mice

-

Acetic acid (0.6% v/v in distilled water)

-

Test compounds and reference drug (e.g., Mefenamic Acid)

-

Vehicle

Procedure:

-

Animals are divided into control, reference, and test groups.

-

The test compounds, reference drug, or vehicle are administered orally or intraperitoneally.

-

After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of 0.6% acetic acid solution.

-

Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a defined period (e.g., 10-20 minutes).

-

The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[6]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials and Reagents:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds and reference antimicrobial agent

-

Spectrophotometer or plate reader

Procedure:

-

A serial two-fold dilution of the test compounds is prepared in the appropriate broth in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is prepared and added to each well.

-

Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density.

In Vitro Antiproliferative Activity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

-

Human cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Test compounds

Procedure:

-

Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.

In Vitro Receptor Binding Assay: Nicotinic Acetylcholine Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.

Materials and Reagents:

-

Cell membranes expressing the nAChR subtype of interest (e.g., α3β4)

-

Radiolabeled ligand (e.g., [³H]epibatidine)

-

Test compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a multi-well plate, cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The reaction is incubated to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed to determine the IC₅₀ of the test compound, which is then used to calculate the inhibitory constant (Kᵢ).

Signaling Pathways and Mechanisms of Action

The biological effects of phenyl-substituted nicotinates can be attributed to their interaction with various signaling pathways. Two prominent pathways are detailed below.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Phenyl-substituted bipyridine analogues have been shown to act as antagonists at nAChRs, particularly the α3β4 subtype.[7] nAChRs are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. Antagonists block this action, thereby modulating neurotransmission.

GPR109A Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as HCA₂). Activation of this receptor, which is expressed in adipocytes and immune cells, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This has downstream effects on lipolysis and inflammation.

Experimental and Logical Workflow

The discovery and preclinical evaluation of novel phenyl-substituted nicotinates typically follow a structured workflow, from initial synthesis to in vivo testing.

Concluding Remarks

The research landscape for phenyl-substituted nicotinates is vibrant and expanding. The diverse biological activities demonstrated by this class of compounds, from potent anti-inflammatory and analgesic effects to promising antimicrobial and anticancer potential, underscore their significance as a versatile scaffold for drug discovery. The ability of these molecules to interact with diverse targets such as nAChRs and GPR109A opens up multiple avenues for therapeutic intervention in a range of diseases.

The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field. Further structure-activity relationship (SAR) studies, guided by the quantitative data and mechanistic insights provided, will be crucial in optimizing the potency, selectivity, and safety profiles of these compounds. The continued exploration of phenyl-substituted nicotinates holds considerable promise for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 6. youtube.com [youtube.com]

- 7. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of Methyl 2-phenylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Methyl 2-phenylnicotinate (CAS No. 188797-88-8), a pyridine derivative of interest in medicinal chemistry and drug development. This document summarizes key data from various suppliers, outlines a plausible synthetic protocol based on related methodologies, and explores potential biological activities and associated signaling pathways.

Commercial Sourcing

Methyl 2-phenylnicotinate is available from a number of chemical suppliers. The following table summarizes the available information on purity and catalog numbers to aid in procurement for research and development purposes.

| Supplier | Catalog Number | Purity | Additional Information |

| ChemScene | CS-0150861 | >95% | Molecular Formula: C₁₃H₁₁NO₂; Molecular Weight: 213.23.[1] |

| Smolecule | --- | --- | Described as a precursor in organic synthesis.[2] |

| P&S Chemicals | --- | --- | Synonyms: 2-Phenylnicotinic acid methyl ester.[3] |

| Capot Chemical | 12724 | --- | --- |

| Laibo Chem | --- | 95% | Package size: 100mg. |

Synthetic Protocol

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 2-phenylnicotinic acid.

Experimental Protocol: Fischer Esterification of 2-Phenylnicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-phenylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl 2-phenylnicotinate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of Methyl 2-phenylnicotinate are limited. However, based on the known pharmacology of other nicotinic acid derivatives, it is plausible that this compound may exhibit anti-inflammatory or antimicrobial properties.[4][5]

Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs), particularly the nicotinic acid receptor GPR109A. Activation of this receptor can lead to a variety of downstream signaling events.

Hypothesized Signaling Pathway

Caption: Potential GPR109A-mediated signaling pathway.

Upon binding to GPR109A, Methyl 2-phenylnicotinate would likely activate an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate downstream signaling cascades involved in inflammatory responses. This pathway is a common mechanism for the anti-inflammatory effects of nicotinic acid derivatives.

Further research is necessary to elucidate the specific biological targets and signaling pathways of Methyl 2-phenylnicotinate and to fully understand its pharmacological potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Buy Methyl 2-phenylnicotinate | 188797-88-8 [smolecule.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 2-Phenylnicotinates: Key Intermediates and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction